H-Arg-Arg-AMC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

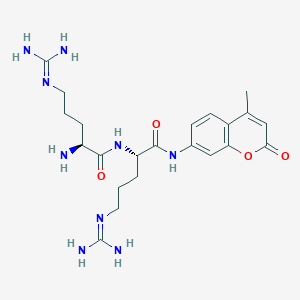

H-Arg-Arg-AMC is a useful research compound. Its molecular formula is C22H33N9O4 and its molecular weight is 487.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying H-Arg-Arg-AMC, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Purification requires reverse-phase HPLC with a C18 column, and purity validation combines mass spectrometry (MS) and analytical HPLC. For fluorometric quantification, calibration curves using standardized AMC (7-amino-4-methylcoumarin) solutions are recommended. Ensure solvent compatibility (e.g., avoid DMSO if fluorescence quenching is observed) .

Q. How is this compound used as a substrate in protease activity assays, and what controls are essential for reliability?

- Methodological Answer : The compound acts as a fluorogenic substrate for trypsin-like proteases. Researchers must include:

- Negative controls: Reactions without enzyme or with protease inhibitors (e.g., aprotinin).

- Background correction: Measure fluorescence of the substrate alone.

- Positive controls: Use a known enzyme concentration (e.g., bovine trypsin) to validate assay conditions. Data should be normalized to reaction time and substrate concentration .

Q. What are common sources of variability in fluorometric assays using this compound, and how can they be mitigated?

- Methodological Answer : Variability arises from:

- Photobleaching: Limit light exposure during experiments.

- Temperature fluctuations: Use a thermostatted microplate reader.

- Buffer interference: Test compatibility of assay buffers (e.g., Tris vs. HEPES) with fluorescence readings. Replicate experiments (n ≥ 3) and use statistical tools like ANOVA to assess significance .

Q. Which databases or literature repositories are most reliable for accessing kinetic parameters (e.g., kcat, KM) of this compound with specific proteases?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Analytical Biochemistry, Journal of Biological Chemistry) and curated databases like BRENDA or UniProt. Cross-reference parameters with primary sources, noting experimental conditions (pH, temperature) that may affect comparability .

Q. How should researchers handle discrepancies between observed and literature-reported enzymatic activity values for this compound?

- Methodological Answer : Replicate the original study’s conditions (buffer, enzyme source, instrumentation). If discrepancies persist, analyze potential causes:

- Enzyme lot variability: Source enzymes from the same supplier.

- Substrate degradation: Verify substrate stability via HPLC pre/post assay.

- Instrument calibration: Recalibrate fluorometers using standardized AMC solutions .

Advanced Research Questions

Q. What experimental design strategies can minimize off-target cleavage when using this compound in complex biological samples (e.g., cell lysates)?

- Methodological Answer : Implement:

- Selective inhibition: Pre-treat samples with class-specific protease inhibitors (e.g., E-64 for cysteine proteases).

- Fractionation: Separate samples via size-exclusion chromatography to isolate target proteases.

- Kinetic profiling: Compare initial reaction rates in lysates vs. purified systems to infer interference .

Q. How can computational modeling enhance the interpretation of kinetic data obtained with this compound?

- Methodological Answer : Use tools like COPASI or KinTek Explorer to fit data to Michaelis-Menten or non-linear models. Incorporate parameters such as substrate depletion and product inhibition. Validate models with experimental perturbations (e.g., varying enzyme concentration) .

Q. What are the limitations of this compound in studying proteases with atypical cleavage motifs or allosteric regulation?

- Methodological Answer : The substrate’s fixed di-arginine motif may fail to detect proteases requiring longer or structurally distinct peptides. Supplement with:

- Mutagenesis studies: Test modified substrates (e.g., H-Arg-Lys-AMC).

- Activity-based probes: Use fluorescently tagged inhibitors for allosteric enzyme forms .

Q. How should researchers design a study to compare this compound’s performance with newer fluorogenic substrates (e.g., FRET-based probes)?

- Methodological Answer : Conduct head-to-head assays under identical conditions. Evaluate:

- Sensitivity: Limit of detection (LOD) for each substrate.

- Dynamic range: Signal-to-noise ratio across enzyme concentrations.

- Practicality: Cost, stability, and instrumentation requirements. Use statistical tests (e.g., paired t-tests) to determine significance .

Q. What strategies can resolve contradictions in the literature regarding this compound’s specificity for non-canonical proteases?

- Methodological Answer : Perform:

- Orthogonal assays: Combine fluorometric data with Western blotting or activity-based protein profiling (ABPP).

- Structural studies: Use molecular docking to predict substrate-enzyme interactions.

- Meta-analysis: Pool data from multiple studies, adjusting for variables like pH and ionic strength .

属性

分子式 |

C22H33N9O4 |

|---|---|

分子量 |

487.6 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide |

InChI |

InChI=1S/C22H33N9O4/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29)/t15-,16-/m0/s1 |

InChI 键 |

GYCFVTDDPZJPRH-HOTGVXAUSA-N |

手性 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

序列 |

RR |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。